![molecular formula C17H15F2N3O2 B2713788 3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034339-00-7](/img/structure/B2713788.png)
3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Photophysical Properties and Application in Luminescence
Compounds structurally related to the query have been studied for their luminescent properties and potential applications in materials science. For instance, the research on pyridyl substituted benzamides has revealed their ability to exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, which are significant for the development of novel luminescent materials (Srivastava et al., 2017).
Role in Drug Metabolism and Pharmacokinetics
Studies on similar compounds have also focused on their metabolism in the context of drug development. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been detailed to understand its pharmacokinetic properties and main metabolic pathways in humans (Gong et al., 2010).
Chemical Synthesis and Reactivity
Research into the synthesis and properties of benzamide derivatives has revealed their potential in the creation of new chemical entities with specific functions. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been explored for its application as a histone deacetylase inhibitor, highlighting the compound's therapeutic potential (Zhou et al., 2008).
Material Science and Engineering
The development and characterization of novel materials also constitute a significant area of research for related compounds. Studies on polyamide-imides bearing flexible links and electron-withdrawing groups have demonstrated their outstanding solubility and thermal stability, suggesting their utility in high-performance polymers (Shockravi et al., 2009).
Mechanism of Action
Target of Action
The compound “3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The presence of the pyrrolidine ring might suggest that this compound could interact with a variety of biological targets.
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds with the target molecule .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” might affect. Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting that they could interact with multiple pathways .
Pharmacokinetics
Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
Pyrrolidine derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3,4-difluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-13-4-3-12(9-14(13)19)17(24)21-10-11-5-6-20-15(8-11)22-7-1-2-16(22)23/h3-6,8-9H,1-2,7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIYEICWQIUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide |
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